Naphthalen-1-yl Decanoate

Description

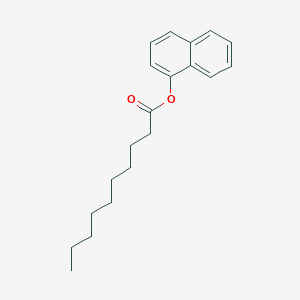

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-1-yl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-2-3-4-5-6-7-8-16-20(21)22-19-15-11-13-17-12-9-10-14-18(17)19/h9-15H,2-8,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZDUUIJMMLTMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404149 | |

| Record name | Naphthalen-1-yl Decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52664-28-5 | |

| Record name | Naphthalen-1-yl Decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Naphthalen 1 Yl Decanoate and Analogous Naphthalene Esters

Strategic Retrosynthetic Pathways for Naphthalen-1-yl Decanoate (B1226879)

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. journalspress.comlkouniv.ac.in For naphthalen-1-yl decanoate, the most straightforward retrosynthetic disconnection breaks the ester bond. This leads to two primary synthons: a naphthalen-1-ol (1-naphthol) synthon and a decanoyl synthon.

This primary disconnection suggests that the most direct synthesis would involve the reaction of 1-naphthol (B170400) with a decanoic acid derivative. This approach is favored due to the ready availability of both 1-naphthol and decanoic acid.

A more complex retrosynthetic approach could involve the construction of the naphthalene (B1677914) ring itself, with the ester functionality already in place on a precursor molecule. However, this is generally a less common strategy for this specific target unless the synthesis of a series of structurally diverse naphthalene esters is the goal.

Esterification Protocols for Decanoate Moiety Introduction

The formation of the ester bond is the key step in the synthesis of naphthalen-1-yl decanoate from its primary synthons. Several classical and modern esterification methods can be employed.

Classical Esterification and Transesterification Approaches

Fischer Esterification: This is a classic acid-catalyzed esterification method where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com In the case of naphthalen-1-yl decanoate, decanoic acid would be reacted with 1-naphthol. The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in large excess or water is removed as it is formed. masterorganicchemistry.com

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, methyl decanoate could be reacted with 1-naphthol to yield naphthalen-1-yl decanoate and methanol. This method can be advantageous when the starting ester is more readily available or easier to handle than the corresponding carboxylic acid. Both acid-catalyzed and base-catalyzed mechanisms are known, with the base-catalyzed route typically involving a nucleophilic acyl substitution. masterorganicchemistry.com Earth-abundant metal catalysts, such as potassium carbonate, have also been shown to be effective for the transesterification of aryl esters with phenols. rsc.org

| Reaction | Reactants | Catalyst | Key Features |

| Fischer Esterification | Decanoic acid, 1-Naphthol | H₂SO₄, TsOH | Equilibrium reaction; often requires excess alcohol or water removal. masterorganicchemistry.com |

| Transesterification | Methyl decanoate, 1-Naphthol | Acid or Base (e.g., K₂CO₃) | Interchange of the alkoxy group; can be catalyzed by earth-abundant metals. masterorganicchemistry.comrsc.org |

Acylation with Decanoic Acid Derivatives

A more reactive approach to forming the ester bond involves the use of activated derivatives of decanoic acid, such as decanoyl chloride.

Acylation with Acyl Chlorides: Decanoyl chloride, the acyl chloride derived from decanoic acid, is a highly reactive acylating agent. cymitquimica.com It reacts readily with 1-naphthol, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct. This reaction is typically fast and proceeds to completion, avoiding the equilibrium limitations of Fischer esterification. libretexts.org

Advanced Synthetic Strategies for Naphthalene Ring System Construction Relevant to Ester Derivatives

While direct esterification of 1-naphthol is the most common route to naphthalen-1-yl decanoate, the synthesis of more complex or substituted naphthalene esters may require the construction of the naphthalene ring itself.

Cycloaddition Reactions and Annulation Processes

Diels-Alder Reaction: The Diels-Alder reaction is a powerful tool for forming six-membered rings and can be used to construct the naphthalene skeleton. researchgate.net For instance, a substituted benzyne (B1209423) can react with a cyclopentadienone derivative to form a naphthalene derivative after extrusion of carbon monoxide. researchgate.net This approach allows for the synthesis of multi-substituted naphthalenes. rsc.org Visible-light-mediated dearomative [4+2] cycloaddition reactions of naphthalenes with vinyl benzenes can also produce complex bicyclic scaffolds that can be further modified. nih.govrsc.org

Annulation Reactions: Annulation processes involve the formation of a new ring onto an existing one. Various methods exist for the synthesis of naphthalenes through annulation. For example, polysubstituted naphthalenes can be synthesized from the reaction of α-aryl-substituted carbonyl compounds with alkynes in the presence of titanium tetrachloride (TiCl₄). acs.org Another approach involves the electrochemical [4+2] annulation of styrenes to form naphthalene derivatives. nih.govchinesechemsoc.org

| Reaction Type | Description | Key Features |

| Diels-Alder Cycloaddition | A [4+2] cycloaddition to form a six-membered ring, which can then be aromatized to a naphthalene system. researchgate.net | Allows for the synthesis of highly substituted naphthalenes. rsc.org |

| Annulation | Formation of a new ring onto a pre-existing one. | Can be achieved through various methods, including metal-catalyzed and electrochemical approaches. acs.orgnih.govchinesechemsoc.org |

Cross-Coupling Reactions for Naphthalene Scaffolds

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are widely used to create carbon-carbon and carbon-heteroatom bonds. These reactions are particularly useful for modifying a pre-existing naphthalene scaffold. nih.govrsc.orgulisboa.pt For instance, a bromo-naphthalene precursor can be subjected to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce diverse substituents onto the naphthalene ring. nih.govresearchgate.net This allows for the synthesis of a library of naphthalene derivatives with varied electronic and steric properties, which can then be esterified to produce a range of analogous naphthalene esters.

Chemoenzymatic Synthesis of Naphthalene-Containing Esters

Chemoenzymatic synthesis leverages the combination of chemical reactions and biological catalysis (using enzymes or whole microbial cells) to construct complex molecules. This approach harnesses the high selectivity (enantio-, regio-, and chemo-selectivity) of biocatalysts for specific steps within a multi-step chemical sequence, which can be difficult to achieve through purely chemical means. nih.gov The synthesis of naphthalene-containing esters and their precursors often begins with the naphthalene core, which is then functionalized using a sequence of enzymatic and chemical steps.

A prominent strategy involves the microbial oxidation of the naphthalene core. For instance, naphthalene can be transformed into enantiomerically pure cis-1,2-dihydrodiols through microbial oxidation. researchgate.net These diols are versatile chiral building blocks. A subsequent mild chemical dehydration step can convert them into α- and β-naphthols. researchgate.net These naphthols serve as key precursors that can then be esterified with a desired carboxylic acid, such as decanoic acid, in a subsequent chemical or enzymatic step to yield the final naphthalene ester.

Enzymes, particularly lipases, are also employed for their excellent enantioselectivity in resolving racemic mixtures of naphthalene derivatives. In one approach, a racemic ester of a naphthalenone derivative was prepared, and an enzyme, alcalase, was used to selectively hydrolyze one enantiomer, allowing for the separation of the desired chiral hydroxyenone product. nih.gov Similarly, a chemoenzymatic route for a chiral aminoindane, a key pharmaceutical intermediate, was developed starting from naphthalene. acs.org This process involved a chemical reductive amination followed by a lipase-catalyzed resolution to achieve the target molecule with high optical purity. acs.org These examples underscore the power of integrating selective biocatalysis with robust chemical transformations to access complex and chirally pure naphthalene-containing structures.

Biocatalytic Approaches in Naphthalen-1-yl Decanoate Synthesis

Biocatalysis, the use of natural catalysts like enzymes, is a cornerstone of green chemistry, offering high efficiency and selectivity under mild reaction conditions. sdu.dkresearchgate.net For the synthesis of esters such as Naphthalen-1-yl Decanoate, lipases are the most widely used and studied class of enzymes. They catalyze the esterification reaction between an alcohol (1-naphthol) and a carboxylic acid (decanoic acid) or a transesterification reaction with a pre-existing ester.

While a specific documented biocatalytic synthesis for Naphthalen-1-yl Decanoate is not prominent in the literature, the pathway can be inferred from established protocols for similar compounds. The synthesis would involve the direct lipase-catalyzed esterification of 1-naphthol with decanoic acid. Lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized to enhance stability and reusability, are highly effective for such reactions. researchgate.net A chemoenzymatic pathway for the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952), which contains a naphthalene moiety, has been developed using lipase-catalyzed enantioselective resolution. chemrxiv.org

The key parameters influencing the success of such a biocatalytic synthesis include:

Enzyme Choice: Different lipases exhibit varying substrate specificities and stability.

Solvent System: The choice of solvent (or a solvent-free system) is critical as it affects enzyme activity and substrate solubility. Non-polar organic solvents like cyclohexane (B81311) are often preferred. chemrxiv.org

Temperature: Reactions are typically run at mild temperatures, often between 30-50°C, to maintain enzyme stability. chemrxiv.org

Water Removal: As water is a byproduct of esterification, its removal from the reaction medium is often necessary to shift the equilibrium towards product formation.

Biocatalytic reactors, such as polymersomes, can be designed to encapsulate enzymes, protecting them from harsh conditions and creating a favorable microenvironment for the reaction to proceed efficiently. sdu.dk

Isolation and Derivatization Considerations for Naphthalene-Derived Esters from Natural Sources

Naphthalene derivatives are found in various natural sources, including plants and fungi. mdpi.comresearchgate.netdiva-portal.org Their isolation and subsequent derivatization require a systematic multi-step approach involving extraction, screening, and purification.

The initial step in isolating natural products is a thorough phytochemical screening to identify the classes of compounds present in the source material. For instance, the leaves of Spondias mombin are known to be rich in various bioactive compounds. researchgate.net

Extraction: The process typically begins with the collection, drying, and pulverization of the plant material. aspjournals.org A common method for extracting compounds from Spondias mombin leaves is cold maceration, where the powdered sample is soaked in a solvent, such as ethanol, for an extended period (e.g., 48 hours) with intermittent agitation. aspjournals.org The resulting filtrate is then concentrated using a rotary evaporator to yield a crude extract. aspjournals.org

Phytochemical Analysis: This crude extract is then subjected to qualitative and quantitative analysis to determine the presence of various phytochemicals. Studies on Spondias mombin have confirmed the presence of saponins, alkaloids, flavonoids, tannins, and phenols. internationaljournalcorner.comdoc-developpement-durable.orgpsu.edu Crucially, Gas Chromatography-Mass Spectrometry (GC-MS) analysis of ethanolic leaf extracts of Spondias mombin has revealed the presence of a naphthalene derivative, alongside other major constituents like squalene (B77637) and vitamin E. aspjournals.org

Table 1: Phytochemical Composition of Spondias mombin Leaf Extracts This table is interactive. Click on the headers to sort the data.

| Phytochemical Class | Presence Detected | Extraction Solvents Used | Reference |

|---|---|---|---|

| Alkaloids | Present | Ethanol, Hot Water, Cold Water | doc-developpement-durable.orgpsu.edu |

| Flavonoids | Present | Ethanol | internationaljournalcorner.comdoc-developpement-durable.org |

| Saponins | Present | Ethanol, Hot Water, Cold Water | doc-developpement-durable.orgpsu.edu |

| Tannins | Present | Ethanol, Hot Water, Cold Water | doc-developpement-durable.orgpsu.edu |

| Phenols | Present | Ethanol | internationaljournalcorner.com |

| Naphthalene Derivative | Present (via GC-MS) | Ethanol | aspjournals.org |

Following extraction and initial screening, the crude extract, which is a complex mixture, must undergo further separation and purification to isolate individual compounds like naphthalene esters. Various chromatographic techniques are employed for this purpose.

Column Chromatography (CC): This is a fundamental technique for the bulk separation of compounds. Crude extracts are often first subjected to column chromatography over silica (B1680970) gel or Sephadex LH-20. mdpi.comacademicjournals.org Fractions are collected and analyzed, often by Thin Layer Chromatography (TLC), to pool those with similar profiles. Further purification can be achieved using more specialized columns, such as an ODS (Octadecylsilane) column, which is a type of reversed-phase chromatography. mdpi.com

High-Performance Liquid Chromatography (HPLC): For final purification and analysis, HPLC is the method of choice due to its high resolution.

Reversed-Phase (RP-HPLC): This is the most common mode, where a non-polar stationary phase (like C18 or ODS) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water). sielc.comgoogle.com This method is effective for separating a wide range of naphthalene derivatives.

Normal-Phase (NP-HPLC): This technique, using a polar stationary phase like silica gel, is particularly useful for separating diastereomers of chiral naphthalene esters, which may not be separable by reversed-phase methods. nih.gov

Gas Chromatography (GC): For volatile and thermally stable compounds like many esters, capillary GC offers excellent separation efficiency. The choice of the stationary phase is critical. While standard columns like HP-5MS (a low-polarity phase) are common, specialized stationary phases like tetraphenyl porphyrin (TPP) have been shown to provide high efficiency and unique selectivity for separating mixtures containing naphthalene and various esters. nih.govfrontiersin.org

Table 2: Chromatographic Methods for Naphthalene Derivative Separation This table is interactive. Click on the headers to sort the data.

| Technique | Stationary Phase | Typical Application | Reference |

|---|---|---|---|

| Column Chromatography (CC) | Sephadex LH-20 | Initial fractionation of fungal extracts to isolate naphthalene derivatives. | mdpi.com |

| Column Chromatography (CC) | ODS (C18) | Intermediate purification of fractions containing naphthalene derivatives. | mdpi.com |

| HPLC (Reversed-Phase) | Octadecylsilane (C18) | Separation of chloromethyl naphthalene isomers; analysis of naphthalenecarboxylic acid esters. | sielc.comgoogle.com |

| HPLC (Normal-Phase) | Silica Gel | Separation of diastereomeric naphthalene-containing esters. | nih.gov |

| Gas Chromatography (GC) | Tetraphenyl Porphyrin (TPP) | High-efficiency separation of complex mixtures including naphthalene and esters. | nih.govfrontiersin.org |

| Gas Chromatography (GC) | HP-5MS (5% Phenyl Methyl Siloxane) | General purpose analysis of volatile and semi-volatile compounds, including naphthalene derivatives. | frontiersin.org |

Advanced Spectroscopic and Spectrometric Characterization of Naphthalen 1 Yl Decanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of Naphthalen-1-yl Decanoate (B1226879) in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum of Naphthalen-1-yl Decanoate would exhibit distinct signals for the aromatic protons of the naphthalene (B1677914) ring and the aliphatic protons of the decanoate chain. The seven protons on the naphthalene ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and coupling patterns (doublets, triplets, multiplets) allow for the unambiguous assignment of each proton on the substituted ring. The protons of the decanoate chain appear in the upfield region (δ 0.8-2.6 ppm). The α-methylene protons (adjacent to the carbonyl group) are the most deshielded of the aliphatic chain, while the terminal methyl group protons are the most shielded.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic downfield shift (around δ 170-175 ppm). The ten carbons of the naphthalene ring produce signals in the aromatic region (δ 110-150 ppm). The ten carbons of the decanoate aliphatic chain are observed in the upfield region (δ 14-40 ppm). The chemical shifts of the naphthalene carbons are influenced by the position of the ester linkage. bibliotekanauki.pl

Predicted NMR Data for Naphthalen-1-yl Decanoate

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Naphthalene H-2' | 7.40-7.50 (m) | 118-122 |

| Naphthalene H-3' | 7.30-7.40 (m) | 125-127 |

| Naphthalene H-4' | 7.80-7.90 (d) | 126-128 |

| Naphthalene H-5' | 7.90-8.00 (d) | 126-128 |

| Naphthalene H-6' | 7.50-7.60 (m) | 125-127 |

| Naphthalene H-7' | 7.50-7.60 (m) | 120-124 |

| Naphthalene H-8' | 8.00-8.10 (d) | 134-136 |

| Naphthalene C-1' | - | 145-147 |

| Naphthalene C-4a' | - | 127-129 |

| Naphthalene C-8a' | - | 134-136 |

| Ester C=O | - | 172-174 |

| Decanoate α-CH₂ | 2.50-2.60 (t) | 34-36 |

| Decanoate β-CH₂ | 1.70-1.80 (p) | 25-27 |

| Decanoate -(CH₂)₆- | 1.20-1.40 (m) | 22-32 |

| Decanoate ω-CH₃ | 0.85-0.95 (t) | 13-15 |

Note: Predicted values are based on data for analogous naphthalene esters and long-chain alkyl esters. rsc.orgmdpi.com Shifts are relative to TMS in CDCl₃. d=doublet, t=triplet, p=pentet, m=multiplet.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups and probe the molecular vibrations within Naphthalen-1-yl Decanoate. These two methods are complementary; some vibrational modes that are strong in IR may be weak or absent in Raman, and vice versa. spectroscopyonline.com

IR Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration, typically found in the range of 1735-1750 cm⁻¹. This band is a definitive indicator of the ester functional group. Other key absorptions include the C-O stretching vibrations of the ester linkage around 1200-1250 cm⁻¹, aromatic C=C stretching bands from the naphthalene ring between 1500-1600 cm⁻¹, and C-H stretching vibrations from both the aromatic ring (>3000 cm⁻¹) and the aliphatic decanoate chain (<3000 cm⁻¹). mdpi.com

Raman Spectroscopy: In the Raman spectrum, the aromatic C=C stretching vibrations of the naphthalene ring are often the most intense features, providing a strong signature for the naphthyl moiety. researchgate.net The aliphatic C-H stretching and bending modes are also clearly visible. While the carbonyl stretch is present, it is typically less intense in the Raman spectrum compared to the IR spectrum. spectroscopyonline.com The complementarity of the two techniques provides a more complete vibrational profile of the molecule. nih.govillinois.edu

Key Vibrational Frequencies for Naphthalen-1-yl Decanoate

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aromatic C-H Stretch | 3050-3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Strong | Strong |

| Ester C=O Stretch | 1735-1750 | Very Strong | Medium |

| Aromatic C=C Stretch | 1500-1600 | Medium-Strong | Very Strong |

| Aliphatic CH₂ Bend | 1450-1470 | Medium | Medium |

| Ester C-O Stretch | 1200-1250 | Strong | Weak |

| Aromatic C-H Out-of-Plane Bend | 770-840 | Strong | Weak |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of Naphthalen-1-yl Decanoate and for obtaining structural information through the analysis of its fragmentation patterns. mdpi.com Using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the compound can be separated from a mixture and analyzed. tci-thaijo.orgshimadzu.com

Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion ([M]⁺), whose mass-to-charge ratio (m/z) confirms the molecular weight of the compound (298.4 g/mol ). This molecular ion can then undergo fragmentation, breaking at predictable points. For Naphthalen-1-yl Decanoate, the most characteristic fragmentation pathways involve cleavage of the ester bond. This leads to two primary fragment ions: the decanoyl cation ([C₉H₁₉CO]⁺) at m/z 155 and the naphthoxy radical cation or a related naphthol-derived ion. Further fragmentation of the decanoyl cation produces a series of acylium ions and alkyl fragments by successive loss of alkyl groups, which is characteristic of long-chain esters. scispace.comresearchgate.net

Predicted Key Fragments in the Mass Spectrum of Naphthalen-1-yl Decanoate

| Fragment Ion | Proposed Structure | Predicted m/z |

| Molecular Ion | [C₂₀H₂₆O₂]⁺ | 298 |

| Decanoyl Cation | [CH₃(CH₂)₈CO]⁺ | 155 |

| Naphthoxy Cation | [C₁₀H₇O]⁺ | 143 |

| Naphthyl Cation | [C₁₀H₇]⁺ | 127 |

| Alkyl Fragments | [CₙH₂ₙ₊₁]⁺ | e.g., 57, 71, 85 |

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Although a specific crystal structure for Naphthalen-1-yl Decanoate is not publicly available, the methodology is well-established for related naphthalene derivatives. researchgate.netmdpi.com

If a suitable single crystal of Naphthalen-1-yl Decanoate were grown, XRD analysis would yield precise data on its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. nih.govresearchgate.net The analysis would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. This would provide unambiguous information on the conformation of the decanoate chain (e.g., all-trans zigzag) and the relative orientation of the ester group with respect to the plane of the naphthalene ring. nih.gov Furthermore, XRD elucidates intermolecular interactions, such as van der Waals forces and potential C-H···π stacking between naphthalene rings of adjacent molecules, which govern the crystal packing. mdpi.comnih.gov

Computational Chemistry and Molecular Modeling Approaches for Naphthalen 1 Yl Decanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Naphthalen-1-yl decanoate (B1226879), these methods can elucidate its electronic structure, stability, and reactivity. Density Functional Theory (DFT) is a widely used quantum mechanical method for these purposes, offering a good balance between accuracy and computational cost.

By performing DFT calculations, key electronic properties of Naphthalen-1-yl decanoate can be determined. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For naphthalene (B1677914) derivatives, the HOMO is often localized on the electron-rich naphthalene ring, while the LUMO can be distributed across different parts of the molecule depending on the substituents. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In Naphthalen-1-yl decanoate, the oxygen atoms of the ester group are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack, while the naphthalene ring can act as a site for electrophilic substitution.

Table 1: Hypothetical Quantum Chemical Parameters for Naphthalen-1-yl Decanoate based on related compounds

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | High (negative value) | Indicates electron-donating ability of the naphthalene ring. |

| LUMO Energy | Low (negative value) | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Moderate | Suggests reasonable kinetic stability. |

| MEP | Negative potential on ester oxygens | Predicts sites for electrophilic attack. |

| MEP | Positive potential on hydrogens | Predicts sites for nucleophilic attack. |

Molecular Docking Studies for Ligand-Target Interaction Prediction (e.g., against HsNMT1 for related compounds)

For instance, naphthalene derivatives have been investigated as inhibitors of various enzymes. nih.govajgreenchem.comrjptonline.org A relevant example is the study of inhibitors for Homo sapiens N-myristoyltransferase 1 (HsNMT1), a potential target for antiviral therapies. sajs.co.za Naphthalene-containing compounds have been docked into the active site of HsNMT1 to predict their binding affinity and interaction patterns. sajs.co.za Key interactions often involve hydrogen bonds and hydrophobic interactions with amino acid residues in the binding pocket. The bulky naphthalene group can fit into hydrophobic pockets, while the ester group could potentially form hydrogen bonds with polar residues.

Table 2: Example of Molecular Docking Results for a Naphthalene Derivative against a Protein Target

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Naphthalene-derivative X | HsNMT1 | -8.5 | TYR218, LEU330, PHE110 |

| Naphthalen-1-yl decanoate (Hypothetical) | HsNMT1 | -7.9 | Similar hydrophobic and potential polar contacts |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system. For Naphthalen-1-yl decanoate, MD simulations can be employed to explore its conformational landscape, flexibility, and the dynamics of its interaction with a biological target.

An MD simulation of Naphthalen-1-yl decanoate in a solvent, such as water or an organic solvent, would reveal the accessible conformations of the flexible decanoate chain and the rotational freedom around the ester linkage. This is crucial for understanding its physical properties and how it might adapt its shape to fit into a binding site.

When a ligand is docked into a protein, MD simulations can be used to assess the stability of the predicted binding pose. nih.gov By simulating the protein-ligand complex over time, one can observe whether the ligand remains in the binding site and maintains the key interactions identified in the docking study. This provides a more dynamic and realistic picture of the binding event than static docking alone. For instance, MD simulations have been used to study the stability of naphthalene-based inhibitors in the active site of SARS-CoV-2 proteases. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net To develop a QSAR model for a series of naphthalen-1-yl esters, including Naphthalen-1-yl decanoate, one would need a dataset of compounds with measured biological activity (e.g., inhibitory concentration against a specific enzyme).

Various molecular descriptors would be calculated for each compound, representing their physicochemical properties, such as lipophilicity (logP), electronic properties (e.g., partial charges), and steric properties (e.g., molecular volume). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed activity.

A hypothetical QSAR equation for a series of naphthalen-1-yl esters might look like:

log(1/IC50) = a * logP + b * E(LUMO) + c * Vm + d

where a, b, c, and d are constants determined by the regression analysis. Such a model could then be used to predict the activity of new, unsynthesized esters. QSAR studies have been successfully applied to predict the toxicity of aliphatic esters and the activity of naphthalene derivatives. nih.govnih.govijpsjournal.comresearchgate.net

In Silico Prediction of Biological Activity Spectra (e.g., PASSonline predictions)

Computational tools like PASS (Prediction of Activity Spectra for Substances) Online can predict the biological activity spectrum of a compound based on its structural formula. researchgate.netzenodo.org The prediction is based on a large training set of known active compounds. For Naphthalen-1-yl decanoate, a PASS prediction would generate a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi).

A high Pa value (typically > 0.7) suggests that the compound is likely to exhibit a particular activity. researchgate.net For naphthalene derivatives and esters, PASS has been used to predict a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory effects. ijpsjournal.comresearchgate.netresearchgate.net While these are predictions and require experimental validation, they can be valuable for prioritizing compounds for further investigation.

Table 3: Hypothetical PASSonline Predictions for Naphthalen-1-yl Decanoate

| Predicted Activity | Pa | Pi |

| Antineoplastic | 0.650 | 0.012 |

| Anti-inflammatory | 0.580 | 0.025 |

| Membrane permeability inhibitor | 0.450 | 0.030 |

Virtual Screening and Ligand-Based Drug Design Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govnih.gov If Naphthalen-1-yl decanoate were identified as a hit compound with a desirable biological activity, virtual screening could be employed to find other, potentially more potent, compounds with similar characteristics.

In a structure-based virtual screening approach, a library of compounds would be docked into the binding site of the target protein, and the top-scoring compounds would be selected for experimental testing.

In a ligand-based virtual screening approach, the structure of Naphthalen-1-yl decanoate would be used as a template to search for similar molecules in a database. This can be done based on 2D similarity (e.g., Tanimoto coefficient) or 3D shape and pharmacophore similarity. A pharmacophore model would be created based on the key structural features of Naphthalen-1-yl decanoate responsible for its activity (e.g., the naphthalene ring as a hydrophobic feature, the ester group as a hydrogen bond acceptor). This model would then be used to screen large compound libraries for molecules that match the pharmacophore. The naphthalene scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a structural motif that is frequently found in active compounds. nih.gov

Biological Activity and Mechanistic Investigations of Naphthalen 1 Yl Decanoate and Analogues

Antiviral Activities and Molecular Mechanisms

Naphthalene (B1677914) derivatives have emerged as promising antiviral agents, targeting various stages of the viral life cycle. ekb.egnih.gov Their mechanisms of action often involve the direct inhibition of essential viral enzymes or the modulation of host-cell pathways that are critical for viral propagation.

Inhibition of Viral Replication Pathways

A key strategy in antiviral drug development is the targeting of enzymes essential for viral replication. Naphthalene-based compounds have proven effective in this regard against several viruses.

Influenza A Virus: A synthesized 2-aminonaphthalene derivative (compound 4d) demonstrated potent antiviral activity against three different subtypes of the influenza A virus. Mechanistic studies revealed that the compound acts primarily during the early stages of viral replication, following adsorption, by inhibiting the viral NP and M proteins, which are crucial for the replication process. nih.gov

Human Immunodeficiency Virus (HIV-1): Core-extended naphthalene diimides have been developed to target and stabilize G-quadruplex structures within the HIV-1 long terminal repeat (LTR) promoter. This stabilization effectively suppresses viral transcription, leading to low nanomolar anti-HIV-1 activity. acs.org The selectivity of these compounds for viral G-quadruplexes over human telomeric G-quadruplexes highlights their potential as targeted antiviral therapeutics. acs.org

SARS-CoV-2: The papain-like protease (PLpro) of SARS-CoV-2, an enzyme critical for processing viral polyproteins and facilitating viral spread, has been a major target for naphthalene-based inhibitors. nih.gov These compounds act as competitive inhibitors, binding to the enzyme's active site and blocking its function, which in turn halts viral replication. nih.gov

Modulatory Effects on Host-Pathogen Interactions

Beyond directly inhibiting viral components, naphthalene analogues can also interfere with the complex interactions between a virus and its host cell, often thwarting viral strategies for immune evasion.

SARS-CoV-2: The PLpro enzyme of SARS-CoV-2 not only cleaves viral polyproteins but also strips ubiquitin and Interferon-stimulated gene 15 (ISG15) from host-cell proteins. nih.gov This action helps the virus evade the host's innate immune response. By inhibiting PLpro, naphthalene derivatives can prevent this dysregulation of host signaling pathways, thereby maintaining the antiviral interferon response. nih.gov

Influenza A Virus: The 2-aminonaphthalene derivative 4d was found to reduce reactive oxygen species (ROS) accumulation, autophagy, and apoptosis induced by the influenza virus. nih.gov It also suppressed the inflammatory response mediated by the RIG-I pathway in both cell and mouse models, demonstrating a significant modulatory effect on the host's response to infection. nih.gov

Specific Target Engagement

The efficacy of naphthalene-based antivirals is rooted in their specific binding to molecular targets within the virus or the host.

SARS-CoV-2 PLpro: Naphthalene-based inhibitors, such as GRL-0617, have been identified as potent, non-covalent competitive inhibitors of SARS-CoV-2 PLpro. acs.orgnih.gov These molecules bind within the S3-S4 subsites of the enzyme, inducing a conformational change that renders the active site non-functional. nih.gov Molecular modeling has shown that these derivatives can form hydrogen bond interactions with key residues like Lys157 in the PLpro binding site. acs.org A series of naphthalene derivatives have been developed that show submicromolar potency against PLpro. acs.org

HIV-1 LTR Promoter: Naphthalene diimides selectively recognize and bind to loop residues in the G-quadruplex structures of the viral LTR promoter, leading to the inhibition of its activity. acs.org This specific engagement is crucial for their potent antiviral effect against HIV-1. acs.org

Anticancer and Antiproliferative Effects

The naphthalene scaffold is a prominent feature in a variety of compounds exhibiting significant anticancer and antiproliferative activities. researchgate.netnih.gov These derivatives employ multiple mechanisms to thwart cancer cell growth, including the disruption of cell cycle progression and the induction of programmed cell death.

Modulation of Cell Cycle Progression

Disrupting the orderly progression of the cell cycle is a hallmark of many effective anticancer agents. Several classes of naphthalene analogues have been shown to induce cell cycle arrest in cancer cells.

Naphthalene-Substituted Triazole Spirodienones: A novel series of these compounds displayed potent antiproliferative activity against various cancer cell lines, including MDA-MB-231 (breast cancer), Hela (cervical cancer), and A549 (lung cancer). nih.gov The most active compound, 6a, was found to arrest the cell cycle in MDA-MB-231 cells, contributing to its strong cytotoxic effect. nih.govnih.gov

Sulphonamide Derivatives: A series of sulphonamide derivatives featuring a naphthalen-1-yl moiety exhibited potent antiproliferative activity against MCF-7 (breast cancer) and A549 cell lines. The lead compound, 5c, was shown to significantly arrest the cell cycle at the G2/M phase in MCF-7 cells. nih.gov

Naphthalene Diimides: In studies on U251MG glioma cells, naphthalene diimide G-quadruplex ligands were found to be powerful antiproliferative agents. nih.gov They caused a sustained block of cell proliferation by slowing down progression through the S-phase and leading to an accumulation of cells in the G1 phase. nih.gov

Naphthoquinone Derivatives: A novel 1,4-naphthoquinone derivative, NTDMNQ, inhibited the viability of several human hepatocellular carcinoma (HCC) cell lines. It achieved this by increasing the accumulation of cells in the G0/G1 phase of the cell cycle, an effect linked to increased expression of p-p53, p21, and p27, and decreased levels of key cell cycle proteins like Cyclin D1, Cyclin E, and associated cyclin-dependent kinases (CDKs). tandfonline.com

| Compound Class | Cancer Cell Line | Effect on Cell Cycle |

| Naphthalene-Substituted Triazole Spirodienones | MDA-MB-231 (Breast) | Cell cycle arrest nih.govnih.gov |

| Sulphonamide Derivatives (naphthalen-1-yl moiety) | MCF-7 (Breast) | G2/M phase arrest nih.gov |

| Naphthalene Diimides | U251MG (Glioblastoma) | S-phase slowdown, G1 accumulation nih.gov |

| 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone (NTDMNQ) | HepG2, Hep3B, Huh7 (Liver) | G0/G1 phase arrest tandfonline.com |

Induction of Programmed Cell Death (Apoptosis)

Inducing apoptosis, or programmed cell death, is a primary goal of cancer therapy. Naphthalene derivatives have consistently demonstrated the ability to trigger this process in cancer cells through various signaling pathways.

Naphthalene-Substituted Triazole Spirodienones: In addition to causing cell cycle arrest, compound 6a was also shown to be a potent inducer of apoptosis in MDA-MB-231 breast cancer cells. nih.govnih.gov

Sulphonamide Derivatives: Further investigation into the mechanism of sulphonamide derivative 5c revealed its ability to induce apoptosis in MCF-7 cancer cells, complementing its effect on the cell cycle. nih.gov

Naphthoquinone Derivatives: The compound NTDMNQ was found to induce apoptosis in HepG2 liver cancer cells and AGS gastric cancer cells. tandfonline.comnih.gov This effect was mediated by the generation of reactive oxygen species (ROS), which in turn modulated MAPK, AKT, and STAT3 signaling pathways. tandfonline.comnih.gov Similarly, other dihydroxy-naphthalene derivatives have been shown to induce cancer cell apoptosis, with autophagy playing a significant role in the pro-apoptotic effect. nih.gov These compounds were found to inhibit the PI3K/AKT/mTOR pathway. nih.gov Cycloalkanecarboxamide derivatives containing a p-fluorobenzenesulfonate moiety have also been shown to induce apoptosis in HT29 colon cancer cells by increasing caspase 3/7 activity. nih.gov

| Compound/Analogue Class | Cancer Cell Line(s) | Apoptotic Mechanism |

| Naphthalene-Substituted Triazole Spirodienones | MDA-MB-231 (Breast) | Induction of apoptosis nih.govnih.gov |

| Sulphonamide Derivatives (naphthalen-1-yl moiety) | MCF-7 (Breast) | Induction of apoptosis nih.gov |

| 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone (NTDMNQ) | HepG2 (Liver), AGS (Gastric) | ROS-mediated modulation of MAPK, AKT, and STAT3 signaling tandfonline.comnih.gov |

| Dihydroxy-naphthalene Derivatives | Various | Autophagy-dependent apoptosis via PI3K/AKT/mTOR inhibition nih.gov |

| Cycloalkanecarboxamide Derivatives | HT29 (Colon) | Increased caspase 3/7 activity nih.gov |

Interaction with Microtubule Dynamics (e.g., tubulin polymerization inhibition)

Certain analogues of Naphthalen-1-yl Decanoate (B1226879) have been identified as a class of antimitotic agents that modulate tubulin polymerization. nih.gov These compounds interfere with the dynamics of microtubule biochemistry by either promoting polymerization or, more commonly, inhibiting it. mdpi.com The inhibition of tubulin polymerization leads to defects in the mitotic spindle, causing a prolonged mitotic arrest that can trigger apoptotic cell death. nih.gov

For instance, the naphthalene derivative LY290181, a 2-amino-4-(3-pyridyl)-4H-naphtho(1,2-b)pyran-3-carbonitrile, is a potent antiproliferative compound that blocks cells in the G2/M phase of the cell cycle by acting on microtubules. nih.gov Research indicates that LY290181 binds to tubulin with high affinity and strongly stabilizes microtubule dynamics. nih.gov It achieves this by reducing the rate of both growing and shortening phases of the microtubules, decreasing the frequency of "catastrophe" (the switch from growing to shortening) and increasing the frequency of "rescue" (the switch from shortening to growing). nih.gov At concentrations between 0.1-0.3 microM, this suppression of dynamics occurs with minimal change in the microtubule polymer mass. nih.gov However, at higher concentrations, it significantly reduces the polymer mass. nih.gov This suggests that naphthalene-based compounds can exert their antiproliferative effects by stabilizing spindle microtubule dynamics. nih.gov

Other studies on different structural classes of tubulin inhibitors have shown they can reduce the rate of microtubule polymerization during the elongation phase and decrease the total amount of polymerized tubulin at the plateau phase. nih.gov This mechanism, observed in various cytotoxic agents, highlights a key pathway through which naphthalene analogues may exert anticancer effects. nih.govmdpi.com

Receptor Agonism/Antagonism and Signal Transduction Modulation (e.g., Cannabinoid CB1/CB2 receptor agonism by naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone)

A significant area of research for naphthalene analogues involves their interaction with cannabinoid receptors. The compound naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone (also known as CB-13 or SAB378) has been identified as a potent, orally bioavailable dual agonist for the human cannabinoid CB1 and CB2 receptors. acs.orgresearchgate.net This class of cannabinoid ligands was rationally designed from known aminoalkylindole agonists. researchgate.net The endocannabinoid system, which includes these receptors, is known to be involved in regulating gastrointestinal motility and inflammation. nih.gov

Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone is particularly noted for being a peripherally restricted agonist, meaning it has limited ability to cross the blood-brain barrier. researchgate.netnih.gov This property is therapeutically valuable as it allows for the activation of peripheral cannabinoid receptors, potentially for pain relief, while avoiding the undesirable psychotropic side effects associated with central CB1 receptor activation. acs.orgnih.gov

Binding assays have quantified the affinity of naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone for cannabinoid receptors. Studies reported that it binds as an agonist to human CB1 and CB2 receptors with IC₅₀ values of 15 nM and 98 nM, respectively. nih.gov This demonstrates a higher affinity for the CB1 receptor over the CB2 receptor. researchgate.netnih.gov

The functional activity of this compound has been confirmed in various models. It displays significant antihyperalgesic activity in animal models of neuropathic pain, an effect mediated by targeting peripheral CB1 receptors. acs.orgrealmofcaring.org In studies investigating gastrointestinal motility, the effects of SAB378 were found to be mediated by peripherally located CB1 receptors, as the compound did not inhibit transit in CB1 receptor knockout mice but retained its effects in CB2 knockout mice. nih.gov

| Receptor | Binding Value (IC₅₀) | Reference |

|---|---|---|

| Human Cannabinoid Receptor 1 (CB1) | 15 nM | nih.gov |

| Human Cannabinoid Receptor 2 (CB2) | 98 nM | nih.gov |

Cannabinoid receptors CB1 and CB2 are G-protein-coupled receptors (GPCRs). realmofcaring.org The activation of these receptors by an agonist like naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone initiates downstream signaling cascades. Both CB1 and CB2 receptors are negatively coupled to adenylate cyclase, and their activation generally leads to the inhibition of neuronal activity and the downregulation of inflammatory cell function. acs.org

The concept of "biased agonism" or "functional selectivity" is relevant to GPCRs, where a ligand can preferentially activate one of several signaling pathways coupled to a single receptor. nih.govmdpi.com Emerging research suggests that CB1 GPCRs may be involved in complex signaling paradigms that involve crosstalk with other cell surface molecules, such as neuraminidase-1 (Neu-1) and matrix metalloproteinase-9 (MMP-9), to modify the activation of other glycosylated receptors. nih.govmdpi.com While not studied specifically for naphthalen-1-yl decanoate, this highlights the complexity of GPCR signaling that can be modulated by cannabinoid agonists. The functionality of GPCRs is often modulated through interactions with accessory proteins, which can amplify or suppress receptor signaling. frontiersin.org

Anti-inflammatory Properties and Immunomodulatory Effects

The endocannabinoid system plays a role in the regulation of inflammation, and agonists targeting CB1/CB2 receptors are investigated for their anti-inflammatory potential. nih.gov The activation of CB2 receptors, which are found predominantly in the spleen and immune cells, can downregulate inflammatory cell function. acs.org Naphthalene derivatives have been explored for their anti-inflammatory activities through various mechanisms. nih.govekb.eg

While naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone is a potent CB1/CB2 agonist, its effectiveness can be context-dependent. In studies using dextran sulfate sodium (DSS) and 2,4,6-trinitrobenzene sulfonic acid (TNBS) models of experimental colitis, the compound was not effective at reducing the degree of inflammation. nih.gov This suggests that peripheral cannabinoid receptor stimulation alone may not be sufficient to mediate anti-inflammatory effects in all conditions. nih.gov However, other naphthalene-based compounds have shown potent anti-inflammatory activity in different assays, sometimes comparable to standard drugs like phenylbutazone and naproxen (B1676952). nih.gov Anti-inflammatory effects can also be mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenases (COX-1 and COX-2). ekb.eg For example, the glucocorticoid dexamethasone, which has anti-inflammatory effects, has been shown to reduce gene expression of IL-1β, MMP-1, and ADAMTS-5. amegroups.org

Antimicrobial Activities (Antibacterial and Antifungal)

Naphthalene derivatives have been identified as a promising class of antimicrobial agents with a broad spectrum of activity and potentially low toxicity. researchgate.net Several synthetic naphthalene derivatives have demonstrated significant antibacterial and antifungal properties. ekb.egresearchgate.net For instance, N-(naphthalen-1-yl)propanamide derivatives have been synthesized and tested against numerous bacterial and fungal species, with many compounds showing notable activity. researchgate.netsemanticscholar.org

Specific analogues have shown antifungal activity comparable to ketoconazole and anti-gram-positive bacterial activity at half the potency of chloramphenicol. semanticscholar.org The antimicrobial action of naphthalene-based compounds has been documented against a wide range of human pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungi. researchgate.net For example, oligo-2-hydroxy-1-naphthaldehyde demonstrated activity against various bacteria and yeasts. nih.gov The versatility of the naphthalene scaffold allows for structural modifications that can enhance its antimicrobial potency. mdpi.com Naphthalene-based organoselenocyanates have also shown potential antimicrobial properties against Escherichia coli and Candida albicans. biointerfaceresearch.com

| Compound Type | Activity Type | Target Organisms | Relative Potency | Reference |

|---|---|---|---|---|

| 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide | Antibacterial (Gram-positive) | Various | Half the potency of chloramphenicol | researchgate.netsemanticscholar.org |

| 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propenamide | Antifungal | At least one fungus | Half the potency of ketoconazole | semanticscholar.org |

| 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propanamide | Antibacterial (Gram-negative) | Yersinia enterocolitica | Active | researchgate.net |

Antioxidant Activity and Redox Modulation

The potential for naphthalene derivatives to act as antioxidants has also been investigated. The antioxidant properties of these compounds are often linked to their ability to scavenge or reduce reactive oxygen species (ROS). nih.gov This activity is typically due to the presence of redox-active phenolic moieties, such as the hydroxyl group in naphthol derivatives. nih.govnih.gov

Studies on a series of 1-naphthol (B170400) derivatives demonstrated that some of these molecules show good antioxidant and antiradical activities, as determined by analytical methods like ABTS•+ and DPPH• scavenging assays. nih.gov Similarly, novel naphthalene-based chalcone derivatives have been synthesized and screened for their antioxidant capacities. researchgate.net Certain compounds in this class were identified as potent antioxidants with IC₅₀ values comparable to that of ascorbic acid, a well-known antioxidant. researchgate.net These findings suggest that the naphthalene scaffold can be used to develop compounds capable of modulating redox status, which could be beneficial in conditions related to oxidative stress. researchgate.net

Research Findings on Naphthalen-1-yl Decanoate and Analogues in Enzyme Inhibition Remain Undisclosed

Despite extensive inquiries into the biological activity of Naphthalen-1-yl Decanoate, detailed research findings regarding its specific inhibitory effects on enzymes such as topoisomerase and protein-tyrosine phosphatase are not publicly available in the scientific literature.

While the broader chemical classes to which Naphthalen-1-yl Decanoate belongs—naphthalene derivatives and decanoate esters—have been the subject of various biological investigations, information directly pertaining to this specific compound's interaction with the aforementioned enzymes is absent from the reviewed scientific databases and research articles.

Investigations into various naphthalene-containing compounds have revealed a range of biological activities, including anticancer and antimicrobial properties. Similarly, decanoic acid, the ester component of Naphthalen-1-yl Decanoate, has been studied for its biological effects, notably as an inhibitor of the AMPA receptor. However, this existing body of research does not extend to the specific inhibitory profile of Naphthalen-1-yl Decanoate against topoisomerase or protein-tyrosine phosphatase.

The absence of specific data precludes the creation of a detailed article with data tables on the "Other Enzyme Inhibition Profiles" of Naphthalen-1-yl Decanoate as requested. Further empirical research is necessary to determine and characterize the biological activity and potential enzyme inhibition profiles of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Naphthalen 1 Yl Decanoate Analogues

Correlating Naphthalene (B1677914) Substitution Patterns with Biological Responses

The naphthalene ring is a versatile scaffold in drug design, and its biological activity can be finely tuned by the nature and position of its substituents. The position of substitution is critical; for instance, in a series of naphthalene-chalcone hybrids, substitution at the second position of the naphthalene ring was found to increase anticancer activity compared to substitution at the first position. researchgate.net Similarly, for the allylamine (B125299) antimycotic terbinafine, substitutions at positions 2-4 and 6-8 are poorly tolerated unless the substituent is very small, like hydrogen or fluorine. biointerfaceresearch.com In contrast, position 5 can accommodate larger groups such as chloro, bromo, or methyl, leading to enhanced activity against certain yeast strains. biointerfaceresearch.com

| Naphthalene Analogue Class | Substitution Position | Substituent Type | Observed Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Naphthalene-Chalcone Hybrids | Position 2 vs. Position 1 | Chalcone moiety | Substitution at position 2 enhances anticancer activity. | researchgate.net |

| Terbinafine Analogues | Positions 2-4, 6-8 | Various bulky groups | Potency is strongly reduced by bulky substituents. | biointerfaceresearch.com |

| Terbinafine Analogues | Position 5 | F, Cl, Br, Me | Larger substituents are tolerated and can enhance activity. | biointerfaceresearch.com |

| Naphthalene-1-carboxanilides | Anilide Ring | Electron-neutral or weakly electron-withdrawing | Preferable for antimycobacterial activity. | vt.edu |

| Naphthalene-1,4-diones | Position 2 | Bromo | Showed better cytotoxicity than chloro-substituted hit compound. | researchgate.net |

Influence of Alkyl Chain Length and Branching in Decanoate (B1226879) Moiety on Activity

For cannabimimetic indoles, high-affinity binding to both CB1 and CB2 receptors requires a minimum alkyl chain length of three carbons, with optimal binding observed with a five-carbon chain. acs.org Extending the chain to seven carbons results in a dramatic loss of binding affinity at both receptors. acs.org This suggests the presence of a specific hydrophobic pocket in the receptor that can optimally accommodate a chain of a particular length. A similar relationship is observed in other systems, where activity often increases with chain length up to a certain point (the "cutoff effect"), after which further increases lead to diminished or lost activity. The reactivity in esterification reactions has also been shown to decrease as the carbon chain length of the carboxylic acid increases, which is attributed to steric and inductive effects. wikipedia.org

Branching of the alkyl chain can also significantly affect activity by altering the molecule's conformation and fit within a binding site. In a study of estrogen and antiestrogen (B12405530) analogues, the introduction of methyl substituents (branching) at various positions on the alkyl chains had varied effects on estradiol (B170435) receptor binding affinity. nih.gov Notably, some branched isomers showed higher binding affinity than their linear counterparts, while others showed less, indicating that the precise geometry of the branched chain is critical. nih.gov

| Compound Class | Alkyl Chain Variation | Observed Effect on Receptor Binding/Activity | Reference |

|---|---|---|---|

| Cannabimimetic Indoles | Length (1 to 7 carbons) | Optimal binding affinity at 5 carbons; dramatic decrease at 7 carbons. | acs.org |

| Bis(hydroxyphenyl)ethane Estrogens | Branching (e.g., isopropyl, tert-butyl) | Binding affinity could be increased or decreased depending on branch location. | nih.gov |

| Carboxylic Acids (Esterification) | Length (2 to 8 carbons) | Reaction rate decreases as the number of carbons in the alkyl chain increases. | wikipedia.org |

Stereochemical Effects on Receptor Binding and Efficacy

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in determining the biological activity of chiral molecules. Since many biological targets, such as enzymes and receptors, are themselves chiral, they often exhibit differential interactions with the enantiomers of a chiral drug. The well-known nonsteroidal anti-inflammatory drug (NSAID) Naproxen (B1676952), a naphthalene derivative, is a classic example; the (S)-enantiomer is a potent anti-inflammatory agent, while the (R)-enantiomer is a liver toxin. nih.gov

Furthermore, in the development of chiral sensors, thiolated naphthalene diimide derivatives were shown to interact differently with the enantiomers of the β-blocker atenolol. acs.org Surface plasmon resonance experiments demonstrated that strong interactions occurred only when the chiral selector and the chiral analyte had opposite configurations ((S)-selector with (R)-atenolol, and vice-versa). acs.org This underscores the principle that precise stereochemical complementarity is often required for strong molecular recognition and, by extension, for receptor binding and efficacy. Therefore, if any analogues of naphthalen-1-yl decanoate possess chiral centers, it would be crucial to separate and test the individual enantiomers, as they are likely to exhibit distinct biological activities.

Exploration of Bioisosteric Replacements in the Naphthalene and Decanoate Moieties

Bioisosteric replacement is a strategy used to modify a molecule by substituting one atom or group with another that has similar physical or chemical properties, with the goal of improving the compound's biological profile. This can enhance potency, reduce toxicity, or alter metabolic stability.

For the naphthalene moiety, numerous bioisosteric replacements have been explored. Aromatic heterocyclic rings such as pyridyl, pyrimidinyl, or thiazolyl groups can be substituted for one of the benzene (B151609) rings in naphthalene. These substitutions introduce heteroatoms that can alter the molecule's polarity, reduce susceptibility to oxidative metabolism, and introduce new hydrogen bonding capabilities. For example, in the development of propranolol (B1214883) analogues, replacing the naphthalene ring with a benzazaborinine ring—where a carbon-carbon bond is replaced by a boron-nitrogen bond—resulted in compounds with comparable potency and improved pharmacokinetic properties. Non-aromatic, rigid scaffolds like bicycloheptane (B81988) have also been developed as mimics for meta-substituted benzene rings, offering a way to improve properties like metabolic stability and membrane transport.

The ester group of the decanoate moiety is also amenable to bioisosteric replacement. Esters can be susceptible to hydrolysis by esterase enzymes in the body. Replacing the ester linkage with more stable groups like amides is a common strategy. Furthermore, the entire carboxylate function (if the ester were hydrolyzed) can be replaced by non-classical bioisosteres like tetrazoles. Tetrazoles are acidic, similar to carboxylic acids, but are more lipophilic and can offer improved oral bioavailability and metabolic stability.

Design Principles for Enhanced Selectivity and Potency

Based on the analysis of related compound classes, several key design principles can be formulated for the development of naphthalen-1-yl decanoate analogues with enhanced selectivity and potency:

Strategic Naphthalene Substitution: The position and electronic nature of substituents on the naphthalene ring are paramount. Small, potentially lipophilic groups at specific positions (e.g., position 5) may enhance hydrophobic interactions with a target, while avoiding bulky substitutions at sterically hindered positions (e.g., positions 2, 3, 4, 6, 7, 8) is crucial to maintain activity. biointerfaceresearch.com

Optimal Lipophilicity and Chain Length: The ten-carbon chain of the decanoate moiety significantly influences the molecule's lipophilicity. The length of this chain should be optimized to fit within a specific hydrophobic binding pocket of the target. Shortening or lengthening the chain by one or two carbons, or introducing unsaturation, could fine-tune this interaction. A cutoff point may exist where further increases in chain length lead to a loss of activity. acs.org

Introduction of Rigidity and Branching: Introducing branching (e.g., methyl or ethyl groups) or cyclic elements into the decanoate chain can introduce conformational rigidity. This can lock the molecule into a more bioactive conformation, potentially increasing receptor affinity and selectivity, although the precise placement of such branches is critical. nih.gov

Stereochemical Control: If chiral centers are introduced, the synthesis should be stereoselective. The individual enantiomers must be separated and tested, as they are likely to have different potencies and safety profiles. The more active enantiomer (eutomer) should be pursued.

Bioisosteric Modification for Property Optimization: To improve metabolic stability and other drug-like properties, bioisosteric replacement of the naphthalene ring (e.g., with a quinoline (B57606) or benzazaborinine) or the ester linkage (e.g., with a reverse amide or a stable ether) should be considered. This can help overcome liabilities such as rapid hydrolysis or oxidative metabolism.

Future Research Avenues and Prospects for Naphthalen 1 Yl Decanoate

Development of Advanced Synthetic Routes for Naphthalen-1-yl Decanoate (B1226879) Derivatives

Future research will likely focus on creating more efficient, versatile, and scalable synthetic methodologies for Naphthalen-1-yl decanoate and its derivatives. While foundational methods for creating naphthalene-based compounds exist, such as those starting from 1,3-dibromonaphthalene and employing nucleophilic substitution, there is room for significant innovation. researchgate.net The development of novel synthetic strategies is crucial for generating a diverse library of analogs for structure-activity relationship (SAR) studies.

Key areas of development may include:

Flow Chemistry: Implementing continuous flow processes could enhance reaction efficiency, improve safety, and allow for easier scalability compared to traditional batch synthesis.

Catalytic Systems: Exploring novel catalysts, including metal-organic frameworks (MOFs) and nanocatalysts, could lead to higher yields, greater selectivity, and milder reaction conditions for the esterification process or for modifications on the naphthalene (B1677914) ring.

Building-Block Approach: A "building-blocks approach," where various substituted naphthalenes and different carboxylic acid chains are combined, can facilitate the rapid synthesis of a wide array of derivatives. researchgate.net

C-H Activation: Direct C-H functionalization of the naphthalene core would represent a highly atom-economical approach to introduce new functional groups, bypassing the need for pre-functionalized starting materials.

These advanced synthetic methods will be instrumental in systematically modifying the Naphthalen-1-yl decanoate structure—by altering the length and branching of the decanoate chain, introducing substituents on the naphthalene ring, or changing the ester linkage—to fine-tune its physicochemical and biological properties.

Deeper Mechanistic Elucidation of Observed Biological Activities

While various naphthalene derivatives have shown biological activity, a deep understanding of their mechanisms of action is often required for further development. For instance, certain naphthalene-based sulfonamides have been found to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. tandfonline.com Other naphthalene derivatives exhibit anti-inflammatory effects, potentially through an antioxidant mechanism. researchgate.net

For Naphthalen-1-yl decanoate and its future derivatives, research should prioritize a thorough elucidation of their molecular mechanisms. This involves:

Target Identification: Utilizing techniques like affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the specific protein targets with which the compounds interact.

Pathway Analysis: Once a target is identified, subsequent studies are needed to understand how its modulation affects downstream signaling pathways. This could involve transcriptomics (RNA-seq) and proteomics to map the cellular response.

Structural Biology: Co-crystallizing active compounds with their protein targets can provide atomic-level insights into the binding mode, revealing key interactions that are essential for activity. nih.gov This information is invaluable for rational drug design and lead optimization.

A comprehensive understanding of the mechanism will not only validate the therapeutic potential of these compounds but also guide the design of next-generation analogs with improved potency and selectivity.

Exploration of Novel Therapeutic Targets and Indications for Naphthalene-Ester Scaffolds

The naphthalene nucleus is a privileged scaffold found in compounds with a vast array of biological activities, suggesting that naphthalene-ester scaffolds could be effective against multiple diseases. ekb.egresearchgate.net Naphthalene derivatives are currently being investigated as anticancer, antimicrobial, antiviral, anti-inflammatory, and anti-neurodegenerative agents. ekb.egmdpi.comresearchgate.net This broad bioactivity provides a strong rationale for screening Naphthalen-1-yl decanoate and its analogs against a wide range of therapeutic targets.

Future research should explore novel indications by investigating targets such as:

Enzyme Inhibition: Many enzymes are validated drug targets. For example, naphthalene-based compounds have been identified as inhibitors of glyoxalase-I in cancer, lactate dehydrogenase in parasites, and SARS-CoV PLpro in viruses. johnshopkins.edufrontiersin.orgnih.govnih.gov

Protein-Protein Interactions (PPIs): Modulating PPIs is an emerging therapeutic strategy. Naphthalene derivatives have shown promise as inhibitors of the Keap1-Nrf2 PPI, which is relevant for suppressing neuroinflammation. nih.gov

Kinase Inhibition: Protein kinases play a central role in cell signaling and are major targets in oncology. Naphthalene-chalcone hybrids have been shown to inhibit VEGFR-2, a key kinase in angiogenesis. nih.gov

The diverse therapeutic areas where naphthalene-based compounds have shown promise are summarized in the table below.

| Therapeutic Area | Specific Target/Mechanism | Reference |

| Oncology | Glyoxalase-I (Glo-I) Inhibition | johnshopkins.eduresearchgate.net |

| Tubulin Polymerization Inhibition | tandfonline.com | |

| VEGFR-2 Inhibition | nih.gov | |

| Infectious Diseases | Babesia microti Lactate Dehydrogenase (BmLDH) | frontiersin.orgnih.gov |

| SARS-CoV Papain-like Protease (PLpro) | nih.gov | |

| Neuroinflammation | Keap1-Nrf2 Protein-Protein Interaction | nih.gov |

| General | Anti-inflammatory / Antioxidant | researchgate.net |

This existing body of research strongly supports the exploration of Naphthalen-1-yl decanoate derivatives for new therapeutic applications beyond their initial profile.

Application of Artificial Intelligence and Machine Learning in Naphthalene-Ester Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. researchgate.netnih.gov These computational tools can process vast datasets to identify patterns and make predictions about the properties of novel molecules, significantly reducing the time and cost associated with drug development. crimsonpublishers.comresearchgate.net

For the design of new naphthalene-esters, AI and ML can be applied in several ways:

De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Reinforcement Learning, can design novel naphthalene-ester structures with desired properties (e.g., high binding affinity for a specific target, optimal ADME properties). crimsonpublishers.com

Property Prediction: AI-based tools can accurately predict critical properties of new drug candidates. crimsonpublishers.com Deep learning algorithms can forecast physicochemical properties, bioactivity, and toxicity, helping to prioritize which compounds to synthesize and test. nih.govnih.gov For example, tools like DeepTox can predict the toxicity of different compounds, enhancing the quality and safety of candidates early in the process. nih.gov

Target Identification: AI can analyze biological data to identify and validate new drug targets for which naphthalene-esters might be effective. crimsonpublishers.com

By integrating AI and ML into the research workflow, scientists can more efficiently navigate the vast chemical space of possible Naphthalen-1-yl decanoate derivatives to identify promising new therapeutic agents.

Chemoinformatic Analysis for Analog Discovery and Lead Optimization

Chemoinformatics provides the computational tools to systematically analyze and leverage chemical and biological data for drug discovery. For Naphthalen-1-yl decanoate, chemoinformatic approaches will be essential for discovering novel analogs and optimizing lead compounds.

Key chemoinformatic strategies include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the structural features of a series of compounds and their biological activity. These models can then be used to predict the activity of unsynthesized naphthalene-ester analogs, guiding the design of more potent molecules.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. A pharmacophore model based on active naphthalene-esters can be used to screen large virtual libraries of compounds to find new and structurally diverse molecules that fit the model.

Virtual Screening: Large databases of chemical compounds can be computationally screened against a specific biological target. This can be structure-based (docking molecules into the 3D structure of a protein) or ligand-based (searching for molecules similar to known active compounds). This approach was used to identify naphthalene-based inhibitors of SARS-CoV PLpro. nih.gov

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. Calculating molecular properties using cheminformatics software helps in the early identification of candidates with poor pharmacokinetic profiles, allowing researchers to focus on more promising molecules. nih.gov

Through these computational methods, the structural features of the Naphthalen-1-yl decanoate scaffold can be systematically optimized to enhance potency, selectivity, and drug-like properties, accelerating the journey from a hit compound to a clinical candidate.

Q & A

Q. What methodologies are recommended for synthesizing Naphthalen-1-yl Decanoate with high purity?

Microwave-assisted esterification under solvent-free conditions is a robust method for synthesizing decanoate esters. This approach minimizes side reactions and improves yield efficiency. Key parameters include microwave power (200–400 W) and precise stoichiometric ratios of naphthalen-1-ol and decanoic acid derivatives. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are optimal for structural characterization of Naphthalen-1-yl Decanoate?

- Elemental analysis (C, H, O content) validates molecular composition, as demonstrated in copper decanoate studies .

- X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides atomic-level structural resolution. Ensure high-quality single crystals and validate refinement parameters (R-factor < 5%) .

- NMR spectroscopy (¹H, ¹³C) and FT-IR confirm functional groups and ester bond formation .

Q. What safety protocols should be followed when handling Naphthalen-1-yl Decanoate?

Refer to toxicological profiles of naphthalene derivatives, which highlight risks such as respiratory irritation and hepatic toxicity. Use PPE (gloves, fume hoods) and adhere to occupational exposure limits (e.g., <10 ppm for naphthalene). Monitor metabolites like 1,2-dihydroxynaphthalene in biological studies .

Advanced Research Questions

Q. How can researchers design pharmacokinetic studies for Naphthalen-1-yl Decanoate in drug delivery systems?

Adopt methodologies from depot antipsychotics (e.g., fluphenazine decanoate):

Q. How should contradictory data in toxicity studies be resolved?

Apply risk-of-bias assessment tools (Table C-6/C-7) to evaluate study quality. For example:

- Check randomization in dosing (e.g., oral vs. parenteral routes) .

- Compare outcomes across species (human vs. rodent) and exposure durations.

- Use systematic review frameworks (e.g., GRADE) to weigh evidence strength and address confounding variables like co-exposure to polycyclic aromatic hydrocarbons .

Q. What experimental strategies optimize Naphthalen-1-yl Decanoate’s application in gradient-sensing systems?

- Adapt chemotaxis models from sodium decanoate studies:

- Create microfluidic gradients to simulate physiological conditions.

- Quantify migration velocity and induction time as functions of concentration gradients (e.g., NaCl) .

Methodological Considerations

- Data Reproducibility : Document synthesis protocols (microwave settings, reagent sources) and analytical parameters (e.g., crystallographic resolution) to ensure replicability .

- Statistical Rigor : Use fixed-effect models for meta-analyses of toxicity data and report 95% confidence intervals for pharmacokinetic metrics .

- Interdisciplinary Collaboration : Integrate crystallography (structural insights), toxicology (safety profiles), and biochemistry (metabolic pathways) for holistic research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.